

Cross-validation of N-Octanoyl dopamine's effects in different cell lines

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Compound of Interest

Compound Name: N-Octanoyl dopamine

Cat. No.: B2901358

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A Comparative Analysis of **N-Octanoyl Dopamine's** Biological Effects Across Diverse Cell Lines

N-Octanoyl dopamine (NOD), a synthetic N-acyl dopamine, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a cross-validation of NOD's effects in various cell lines, offering a comparative analysis of its mechanism of action, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an understanding of its potential therapeutic applications.

Quantitative Data Summary

The biological effects of **N-Octanoyl dopamine** and its analogs vary significantly depending on the cell type and the biological context. The following tables summarize the quantitative data from studies on endothelial, immune, and cancer cell lines.

Table 1: Effects of **N-Octanoyl Dopamine** on Endothelial Cells (HUVEC)

Parameter	Concentration	Time	Result	Reference
BiP mRNA Expression	100 μ M	8 hours	~2.5-fold increase	[1]
sXBP1 mRNA Splicing	100 μ M	8 hours	Significant increase	[1]
MHC Class II Expression	-	-	Reduced in IFN γ -stimulated cells	[2]
Adhesion Molecules (ICAM-1, VCAM-1)	-	-	Reduced in IFN γ -stimulated cells	[2]
EC50 for Protection Against Hypothermia	-	-	2.1 μ M \pm 0.2	[3]

Table 2: Effects of **N-Octanoyl Dopamine** on T-Cells

Parameter	Concentration	Result	Reference
T-Cell Proliferation	-	Significantly inhibited	[4]
CD25 Expression	-	Diminished	[4]
NF- κ B Activation	-	Strongly inhibited	[4]
AP-1 Activation	-	Strongly inhibited	[4]
Adhesion Molecule Expression (VLA-4, LFA-1)	-	Reduced	[2]
Cytokine Production (TNF α , IFN γ)	-	Significantly lower concentrations	[2]

Table 3: Cytotoxic Effects of N-Acyl Dopamines on Cancer Cell Lines

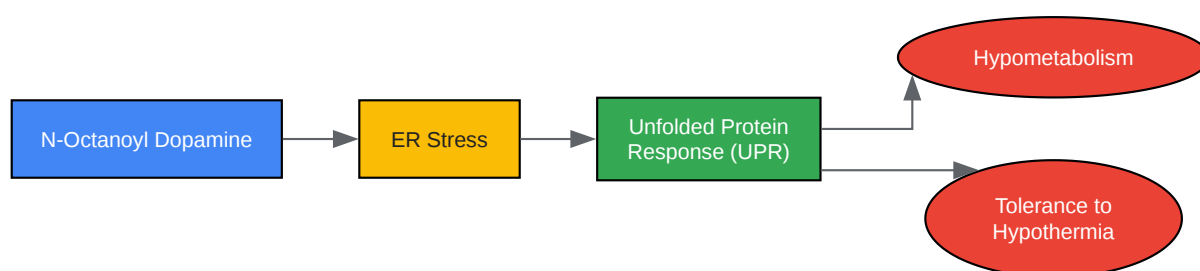
This table presents data for N-docosahexaenoyl dopamine (DHA-DA), a structurally related N-acyl dopamine, as a proxy for the effects on cancer cells, illustrating the potential of this class of compounds.

Cell Line	EC50 (μ M) after 24h	Reference
MDA-MB-231 (Breast Cancer)	18.3 ± 1.2	[5]
PC3 (Prostate Cancer)	22.5 ± 2.1	[5]
PANC-1 (Pancreatic Cancer)	25.1 ± 1.9	[5]
DU-145 (Prostate Cancer)	30.7 ± 2.5	[5]
SW620 (Colon Cancer)	35.4 ± 3.1	[5]
U-87 MG (Glioblastoma)	> 50	[5]
MCF-10A (Non-tumorigenic Breast)	> 50	[5]

Key Signaling Pathways

N-Octanoyl dopamine and related compounds modulate distinct signaling pathways in different cell types, leading to varied cellular responses.

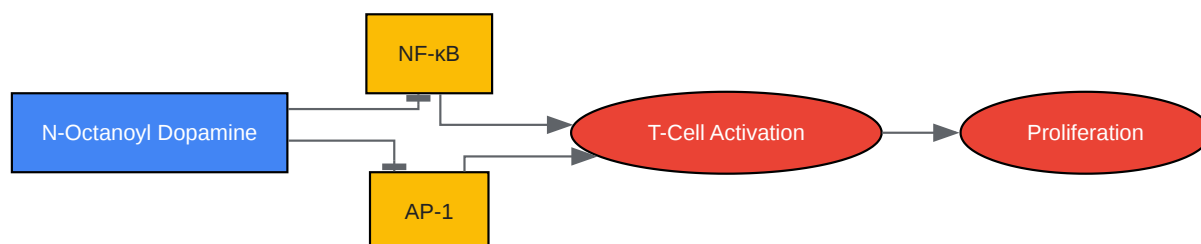
In endothelial cells, NOD primarily activates the Unfolded Protein Response (UPR), a cellular stress response pathway.



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Caption: **N-Octanoyl Dopamine** induced UPR pathway in endothelial cells.

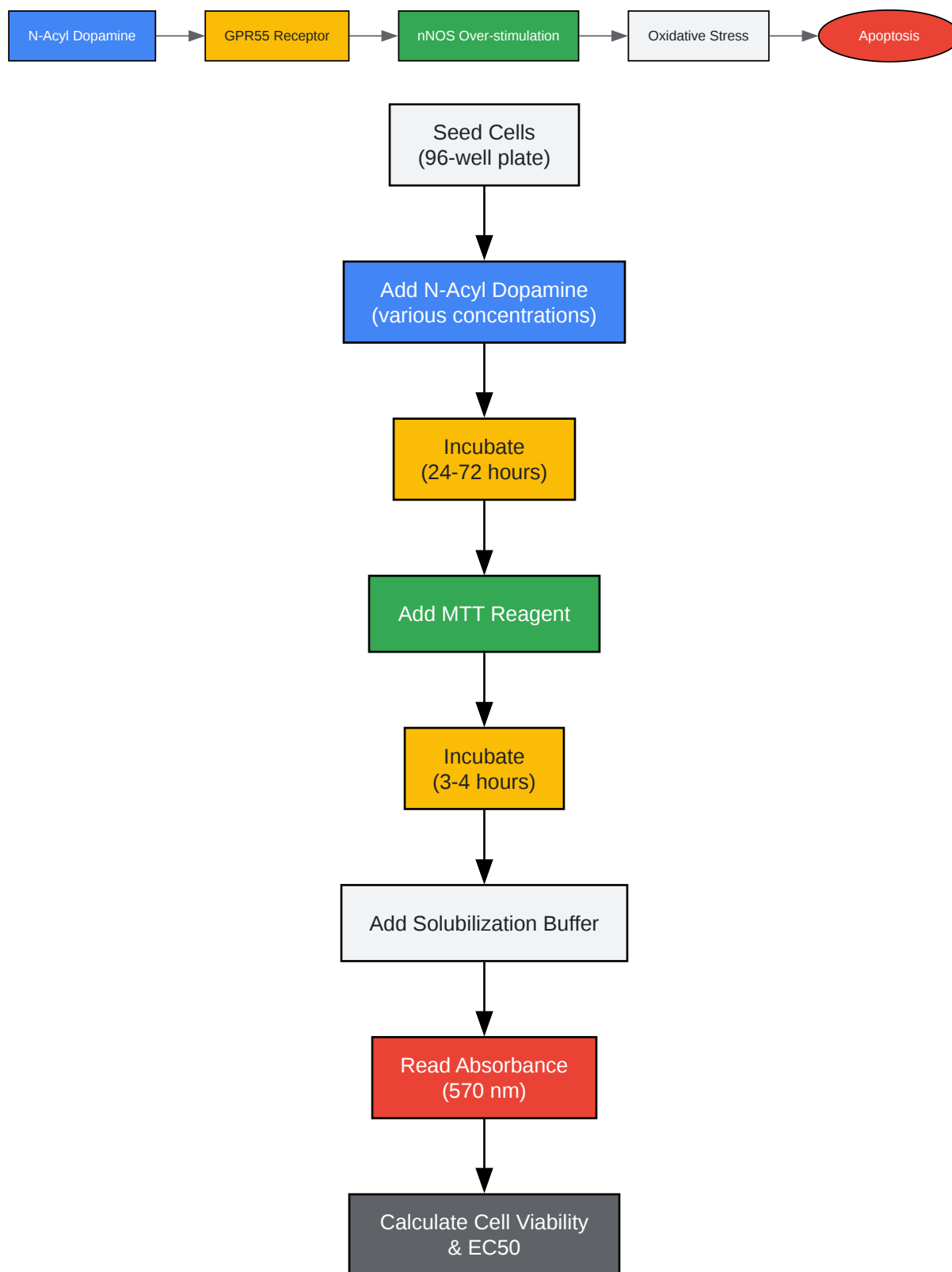
In T-cells, NOD exhibits immunosuppressive effects by inhibiting key transcription factors involved in T-cell activation.



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Caption: Inhibition of T-cell activation by **N-Octanoyl Dopamine**.

In cancer cells, N-acyl dopamines can induce apoptosis through the activation of the GPR55 receptor and subsequent over-stimulation of neuronal nitric oxide synthase (nNOS).



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